[([1,1'-Biphenyl]-4-yl)methyl](diphenyl)phosphane
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Overview
Description
([1,1’-Biphenyl]-4-yl)methylphosphane is an organophosphorus compound that features a biphenyl group attached to a phosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)methylphosphane typically involves the reaction of biphenyl derivatives with phosphane reagents under controlled conditions. One common method includes the use of a Grignard reagent derived from 4-bromobiphenyl, which is then reacted with chlorodiphenylphosphane to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive phosphane group.
Industrial Production Methods
Industrial production of ([1,1’-Biphenyl]-4-yl)methylphosphane may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
([1,1’-Biphenyl]-4-yl)methylphosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphane can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic conditions.
Coordination: Transition metal salts like palladium chloride or platinum chloride are used to form coordination complexes.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted biphenyl derivatives.
Coordination: Metal-phosphane complexes.
Scientific Research Applications
Chemistry
In chemistry, ([1,1’-Biphenyl]-4-yl)methylphosphane is used as a ligand in catalysis, particularly in transition metal-catalyzed reactions such as cross-coupling and hydrogenation. Its unique structure allows for fine-tuning of the electronic and steric properties of the catalyst.
Biology and Medicine
While specific biological applications of ([1,1’-Biphenyl]-4-yl)methylphosphane are less common, its derivatives may be explored for potential use in drug design and development, particularly in the modulation of enzyme activity or as part of drug delivery systems.
Industry
In industry, this compound can be used in the synthesis of advanced materials, including polymers and electronic components. Its ability to form stable complexes with metals makes it valuable in the production of catalysts for various industrial processes.
Mechanism of Action
The mechanism by which ([1,1’-Biphenyl]-4-yl)methylphosphane exerts its effects largely depends on its role as a ligand. In catalysis, it coordinates to a metal center, altering the electronic environment and facilitating the activation of substrates. The biphenyl group provides steric bulk, which can influence the selectivity and efficiency of the catalytic process.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphane: Another widely used phosphane ligand, but without the biphenyl moiety.
Biphenylphosphane: Similar structure but with different substitution patterns on the biphenyl ring.
Diphenylphosphane: Lacks the biphenyl group, making it less sterically hindered.
Uniqueness
([1,1’-Biphenyl]-4-yl)methylphosphane is unique due to the presence of the biphenyl group, which provides additional steric and electronic properties that can be leveraged in catalysis and material science
Properties
CAS No. |
80359-59-7 |
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Molecular Formula |
C25H21P |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
diphenyl-[(4-phenylphenyl)methyl]phosphane |
InChI |
InChI=1S/C25H21P/c1-4-10-22(11-5-1)23-18-16-21(17-19-23)20-26(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19H,20H2 |
InChI Key |
GIXMOPUTHUFVKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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